N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a compound that belongs to the class of benzothiazole sulfonamides . It has been synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) . This compound has been evaluated for its anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions were used to connect the building blocks of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
1. Metabolism and Disposition Studies
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been extensively studied in the context of metabolism and disposition. For instance, [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist structurally related to this compound, was examined in an open-label study. The study explored the disposition of [14C]SB-649868 in humans post oral administration, revealing elimination primarily through feces and identifying several unique metabolites. This research underscores the compound's complex metabolism and significant excretion through feces, highlighting its potential in insomnia treatment (Renzulli et al., 2011).
2. Synthesis and Pharmacological Screening
The synthesis and pharmacological evaluation of new compounds structurally related to this compound have been an area of interest. For instance, new benzo[d]thiazol derivatives were synthesized and assessed for their antidepressant and anticonvulsant effects. Some derivatives exhibited significant antidepressant and anticonvulsant activity, suggesting a potential pathway for the development of new therapeutic agents (Qing‐Hao Jin et al., 2019).
3. Receptor Binding and Imaging Studies
Compounds structurally similar to this compound have been used in receptor binding and imaging studies. For example, [N-methyl-11C]2-(4'-(methylaminophenyl)-benzothiazole (11C-BTA-1), a thioflavin-T derivative, is a PET tracer for imaging amyloid plaque distribution in Alzheimer's patients. The biodistribution and dosimetry of this tracer were presented in humans, offering valuable insights into the potential of benzothiazole derivatives in clinical imaging applications (Thees et al., 2007).
Future Directions
The future directions for this compound could involve further evaluation of its anti-inflammatory properties and potential applications in the treatment of inflammatory conditions. Additionally, the synthesis methods developed could be used in stereo and chemoselective transformations of other compounds .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation .
Biochemical Pathways
These could include pathways involved in inflammation, cancer progression, microbial growth, and more .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds . This suggests that the compound could have good bioavailability.
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, the compound could potentially have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-8-6-7-17-29(18)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-3-2-9-21(22)26-28-23-11-4-5-12-24(23)33-26/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUJIILRCNXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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